N-(2-Methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)prop-2-enamide
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Description
“N-(2-Methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)prop-2-enamide” is a compound that belongs to the class of 3,4-dihydroisoquinolin-1(2H)-one derivatives . These compounds are known for their diverse biological activities against various pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including “this compound”, involves the Castagnoli–Cushman reaction . Another method involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Future Directions
The 3,4-dihydroisoquinolin-1(2H)-one scaffold, to which “N-(2-Methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)prop-2-enamide” belongs, has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel analogs with potent biological activity . Therefore, future research could focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action. Additionally, more efficient synthetic strategies for constructing the core scaffold could be developed .
properties
IUPAC Name |
N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)14-11-6-4-5-10-9(11)7-8-15(2)13(10)17/h3-6H,1,7-8H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNOKDUMXWJKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC=C2NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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